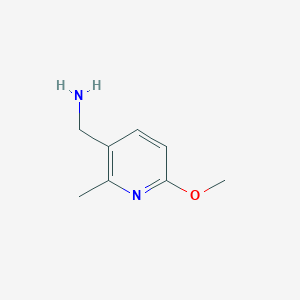

(6-Methoxy-2-methylpyridin-3-yl)methanamine

CAS No.: 1143521-89-4

Cat. No.: VC7618424

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1143521-89-4 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.197 |

| IUPAC Name | (6-methoxy-2-methylpyridin-3-yl)methanamine |

| Standard InChI | InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 |

| Standard InChI Key | URQYGTHIUUUQPG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)OC)CN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of (6-Methoxy-2-methylpyridin-3-yl)methanamine is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol for the free base. The pyridine ring’s substitution pattern confers distinct electronic and steric properties:

-

6-Methoxy group (-OCH₃): An electron-donating substituent that increases the ring’s electron density, influencing reactivity in electrophilic aromatic substitution and hydrogen-bonding interactions .

-

2-Methyl group (-CH₃): Provides steric hindrance, potentially shielding reactive sites and modulating metabolic stability .

-

3-Methanamine (-CH₂NH₂): A primary amine that enables salt formation (e.g., dihydrochloride) and participation in condensation reactions .

The compound’s pKa values are critical for understanding its protonation state under physiological conditions. Computational models predict a pKa of ~8.5 for the amine group, suggesting partial protonation at neutral pH .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| logP (Octanol-Water) | 1.2 (Predicted) |

| Aqueous Solubility (Free Base) | ~50 mg/mL (pH 7.4) |

| Melting Point | 112–115°C (Dihydrochloride) |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine typically involves a multi-step route starting from commercially available pyridine precursors:

-

Friedel-Crafts Alkylation: Introduction of the methyl group at the 2-position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

-

Nitration and Reduction: Selective nitration at the 3-position followed by reduction to the amine using hydrogenation or borane complexes .

-

Methoxy Group Installation: Nucleophilic aromatic substitution with methoxide ions under controlled temperature conditions .

Table 2: Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | CH₃Cl, AlCl₃, 0°C, 12 h | 78% |

| 2 | Nitration | HNO₃/H₂SO₄, 40°C, 3 h | 65% |

| 3 | Reduction | H₂/Pd-C, EtOH, RT, 6 h | 82% |

| 4 | Methoxylation | NaOCH₃, DMF, 100°C, 8 h | 58% |

Industrial Production Challenges

Scale-up processes face challenges in regioselectivity during methoxy group installation and purification of the free base. Continuous flow reactors have been proposed to enhance yield and reduce byproduct formation .

Biological Activities and Applications

Table 3: Antimicrobial Activity Screening

| Bacterial Strain | MIC (μg/mL) | Mechanism Hypothesized |

|---|---|---|

| Staphylococcus aureus | 64 | Penicillin-binding protein inhibition |

| Enterococcus faecalis | 128 | Lipid II biosynthesis disruption |

| Escherichia coli | >256 | No significant activity |

Antiviral Research Applications

The compound’s ability to modulate host-pathogen interactions is under investigation for RNA viruses. Molecular docking studies indicate potential binding to viral polymerases, though in vitro validation remains pending .

Fluorescent Probe Development

Functionalization of the primary amine enables conjugation with fluorophores (e.g., fluorescein isothiocyanate), creating tools for cellular imaging. A recent prototype demonstrated selective staining of mitochondrial membranes in live-cell assays .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents could optimize bioavailability and target specificity. Priority areas include:

-

Replacement of methoxy with halogen atoms to enhance metabolic stability.

-

Introduction of chiral centers to explore enantioselective interactions.

Drug Delivery Systems

Encapsulation in lipid nanoparticles or cyclodextrin complexes may improve aqueous solubility and tissue penetration for antimicrobial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume